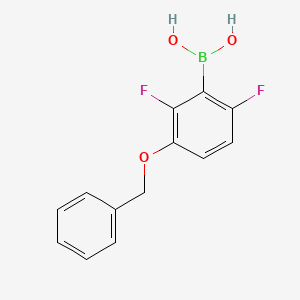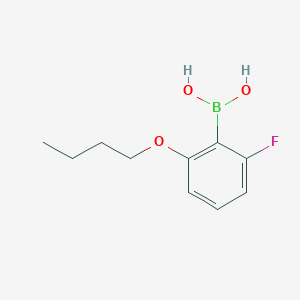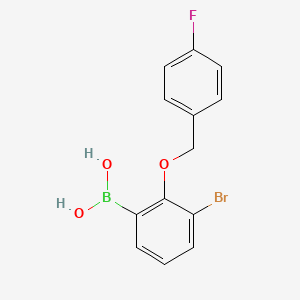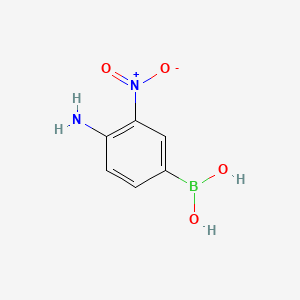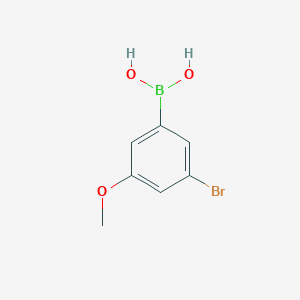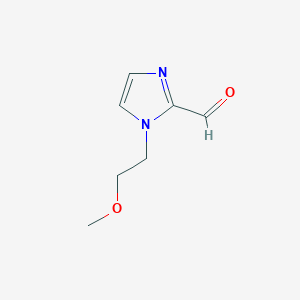
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
The compound “1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde” is an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It’s a key component of many important biological molecules, including histidine and histamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a methoxyethyl group at the 1-position and a formyl (aldehyde) group at the 2-position .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazole Derivatives : A significant application involves the synthesis of various imidazole derivatives. For instance, a practical method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes via copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This process is notable for its functionality compatibility, use of inexpensive catalysts, high atom economy, and mild conditions (Li et al., 2015).
Building Blocks for Alkaloid Synthesis : Imidazole-2-carbaldehyde derivatives serve as crucial building blocks in synthesizing various 2-aminoimidazole alkaloids, such as oroidin, hymenidin, and ageladine A. This demonstrates their importance in the field of medicinal chemistry (Ando & Terashima, 2010).
Synthesis and Structural Studies of Imines and Bisimines : Imidazole-4-carbaldehydes are used in synthesizing new chiral and achiral imines and bisimines. These compounds have been studied for their structural properties and potential as ligands in complexation reactions, particularly with Cu(II) ions (Pařík & Chlupatý, 2014).
Development of Photoluminescent Materials : The synthesis of imidazole derivatives has led to the development of materials with potential photoluminescent properties. For example, the transformation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde into various zinc(II) mononuclear complexes has been studied for its effect on photoluminescence (Li et al., 2019).
Catalysis and Organic Synthesis : Imidazole-2-carbaldehyde derivatives have been employed in catalysis, notably in the synthesis of complex organic molecules. They have been used as ligands in half-sandwich rhodium and iridium complexes, demonstrating applications in catalytic reactions such as the Diels-Alder reaction (Becerra et al., 2013).
Corrosion Inhibition : Imidazole derivatives have been explored for their corrosion inhibition properties. Derivatives such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have shown significant efficiency in inhibiting corrosion on mild steel in acidic solutions (Prashanth et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSYDUBFCLNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586200 | |
| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
558446-64-3 | |
| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



